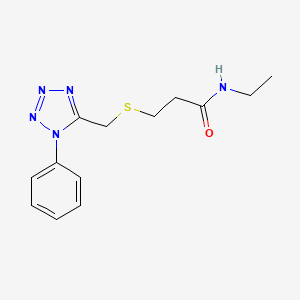

N-Ethyl-3-(((1-phenyl-1H-tetrazol-5-yl)methyl)thio)propanamide

Description

N-Ethyl-3-(((1-phenyl-1H-tetrazol-5-yl)methyl)thio)propanamide (CID 3070082) is a sulfur-containing propanamide derivative with the molecular formula C₁₃H₁₇N₅OS. Its structure features a tetrazole ring substituted with a phenyl group, an ethylamide moiety, and a thioether linkage connecting the propanamide chain to the tetrazole-methyl group . Key identifiers include:

- SMILES: CCNC(=O)CCSCC1=NN=NN1C2=CC=CC=C2

- InChIKey: UPLJXOHHBVVBBG-UHFFFAOYSA-N

Properties

CAS No. |

85697-07-0 |

|---|---|

Molecular Formula |

C13H17N5OS |

Molecular Weight |

291.37 g/mol |

IUPAC Name |

N-ethyl-3-[(1-phenyltetrazol-5-yl)methylsulfanyl]propanamide |

InChI |

InChI=1S/C13H17N5OS/c1-2-14-13(19)8-9-20-10-12-15-16-17-18(12)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,14,19) |

InChI Key |

UPLJXOHHBVVBBG-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)CCSCC1=NN=NN1C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of N-ethyl-3-(((1-phenyl-1H-tetrazol-5-yl)methyl)thio)propanamide typically follows a two-step approach:

- Formation of a 2-chloro-N-ethylpropanamide intermediate

- Nucleophilic substitution of the chlorine with a phenyl tetrazole thiol to form the thioether linkage

This approach leverages the reactivity of acid chlorides and thiol nucleophiles under inert atmosphere conditions to ensure high purity and yield.

Detailed Stepwise Procedure

Step 1: Synthesis of 2-chloro-N-ethylpropanamide Intermediate

-

- Starting amine: Ethylamine (1.0 equivalent)

- Acid chloride: Chloroacetyl chloride or 2-chloropropionyl chloride (3.5 equivalents)

- Base: Potassium carbonate (1.2 equivalents)

- Solvent: Anhydrous dichloromethane (0.3 M), freshly distilled over calcium hydride

- Atmosphere: Nitrogen inert atmosphere

- Temperature: 0 °C to room temperature

- Stirring: 250 rpm with frequent degassing

Procedure:

The amine and potassium carbonate are suspended in anhydrous dichloromethane under nitrogen. The acid chloride is added dropwise at 0 °C, and the mixture is stirred while gradually warming to room temperature. The reaction progress is monitored by HPLC. Upon completion, the solvent and excess acid chloride are removed under reduced pressure. The crude product is extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purification is achieved by recrystallization using a dichloromethane/hexane solvent system (1:3 ratio) to yield the 2-chloro-N-ethylpropanamide intermediate.

Step 2: Formation of the Thioether Linkage with Phenyl Tetrazole Thiol

-

- Intermediate: 2-chloro-N-ethylpropanamide (1.0 equivalent)

- Nucleophile: Phenyl tetrazole thiol (1.0 equivalent)

- Base: Potassium carbonate (1.2 equivalents)

- Solvent: Anhydrous acetone (0.3 M)

- Atmosphere: Nitrogen inert atmosphere

- Temperature: Reflux

- Reaction time: 30 minutes to 1 hour

- Monitoring: Periodic HPLC analysis

Procedure:

The amide intermediate, phenyl tetrazole thiol, and potassium carbonate are suspended in anhydrous acetone under nitrogen and heated to reflux. The reaction is monitored by HPLC until completion. The solvent is removed under reduced pressure, and the crude product is extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated. Final purification is performed by recrystallization using a dichloromethane/hexane solvent system (1:3 ratio) to afford the target compound, this compound.

Alternative Synthetic Routes and Considerations

Tetrazole Formation: While the above method uses pre-formed phenyl tetrazole thiol, tetrazole rings can also be synthesized via cycloaddition reactions involving azides and nitriles or through Ugi-type multicomponent reactions incorporating azidotrimethylsilane and isocyanides, as reported in advanced tetrazole chemistry literature.

Purification Techniques: Recrystallization with dichloromethane/hexane mixtures is preferred for purity and yield optimization. Chromatographic methods such as flash chromatography may be employed for intermediates or side products.

Reaction Atmosphere: Nitrogen atmosphere is critical to prevent oxidation of thiol intermediates and to maintain anhydrous conditions, which are essential for high reaction efficiency.

Data Table: Summary of Key Reaction Parameters

| Step | Reactants | Solvent | Base | Temperature | Time | Atmosphere | Purification Method | Yield (Reported) |

|---|---|---|---|---|---|---|---|---|

| 1 | Ethylamine + Chloroacetyl chloride | Anhydrous DCM (0.3 M) | K2CO3 (1.2 eq) | 0 °C to RT | Until completion (HPLC monitored) | N2 | Recrystallization (DCM/Hexane 1:3) | Not specified |

| 2 | 2-chloro-N-ethylpropanamide + Phenyl tetrazole thiol | Anhydrous acetone (0.3 M) | K2CO3 (1.2 eq) | Reflux | 30 min to 1 hr | N2 | Recrystallization (DCM/Hexane 1:3) | Not specified |

Research Findings and Notes

- The use of potassium carbonate as a mild base facilitates nucleophilic substitution without side reactions.

- The thioether bond formation is efficient under reflux in acetone, with reaction times under one hour.

- The tetrazole moiety is stable under these reaction conditions, allowing for direct substitution without ring degradation.

- Purity of final compounds is typically confirmed by HPLC (>95%), NMR spectroscopy, and mass spectrometry.

- The synthetic approach is adaptable for analogues by varying the amine or acid chloride components, enabling structural diversity for medicinal chemistry applications.

Chemical Reactions Analysis

N-Ethyl-3-(((1-phenyl-1H-tetrazol-5-yl)methyl)thio)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

1. Antimicrobial Activity

Research has indicated that compounds containing tetrazole rings exhibit notable antimicrobial properties. In various studies, derivatives of tetrazoles have shown effectiveness against a range of bacterial strains, including multidrug-resistant pathogens. For instance, N-Ethyl-3-(((1-phenyl-1H-tetrazol-5-yl)methyl)thio)propanamide has been evaluated for its antibacterial efficacy, demonstrating significant activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

2. Anticancer Potential

The compound's structural characteristics suggest potential anticancer applications. Studies have indicated that tetrazole derivatives can inhibit tumor growth and induce apoptosis in cancer cell lines. For example, in vitro assays have shown that this compound significantly reduces cell viability in various cancer models at concentrations above 10 µM .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were compared to traditional antibiotics like linezolid, showing superior efficacy against resistant strains .

Case Study 2: Cytotoxic Effects

In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound exhibited significant cytotoxicity at concentrations exceeding 10 µM, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of N-Ethyl-3-(((1-phenyl-1H-tetrazol-5-yl)methyl)thio)propanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects such as antibacterial or anticancer activity .

Comparison with Similar Compounds

Key Observations:

Heterocyclic Rings: The tetrazole in CID 3070082 contrasts with triazole (compound 3) and thiazole (P6) rings in analogs. Thiadiazocine-containing compound 29 has a larger, more complex heterocycle, likely influencing receptor binding but complicating synthesis .

Substituent Effects :

- The trifluoropropylthio group in P6 enhances hydrophobicity and electron-withdrawing effects, which may improve pesticidal activity compared to CID 3070082’s phenyltetrazole group .

- Ethylamide in CID 3070082 vs. carbamate in compound 3: Carbamates are prone to hydrolysis, whereas amides generally offer greater stability .

Synthetic Complexity :

- CID 3070082 has a simpler structure than compound 29, which requires multistep synthesis involving lead powder and formic acid . This simplicity could favor scalable production.

Physicochemical and Functional Comparisons

Solubility and Reactivity:

- CID 3070082 : The thioether and tetrazole may confer moderate polarity, balancing solubility and membrane permeability. The lack of strong electron-withdrawing groups (e.g., nitro or fluoro) suggests lower reactivity than compound 28 (), which contains nitro and dimethoxyphenyl groups .

- CID 3070082’s phenyltetrazole might instead favor π-π stacking in protein binding .

Collision Cross-Section (CCS):

- CID 3070082’s CCS (211.2 Ų) is smaller than typical for larger compounds like compound 29, aligning with its lower molecular weight. CCS data aids in mass spectrometry-based identification but requires experimental validation .

Biological Activity

N-Ethyl-3-(((1-phenyl-1H-tetrazol-5-yl)methyl)thio)propanamide, a compound with the molecular formula C13H17N5OS and CAS number 85697-07-0, is a tetrazole derivative that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C13H17N5OS |

| Molecular Weight | 291.37 g/mol |

| CAS Number | 85697-07-0 |

| Chemical Structure | Chemical Structure |

Biological Activity Overview

Tetrazole derivatives, including this compound, have been studied for various pharmacological effects:

- Anticancer Activity : Research indicates that tetrazole derivatives exhibit significant cytotoxic effects against several cancer cell lines. For instance, studies have shown that modifications in the tetrazole ring can enhance anticancer activity by improving interactions with target proteins involved in cell proliferation and survival .

- Anticonvulsant Properties : Some tetrazole compounds have demonstrated anticonvulsant effects in animal models. The presence of specific substituents on the tetrazole ring is believed to influence this activity, suggesting a potential therapeutic role in epilepsy treatment .

- Antimicrobial Effects : Tetrazoles have also been reported to possess antibacterial and antifungal properties. These activities are attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes .

Structure-Activity Relationship (SAR)

The SAR of this compound highlights the significance of various structural components:

- Tetrazole Ring : The presence of the tetrazole moiety is crucial for biological activity, as it provides a platform for further substitutions that can enhance potency.

- Phenyl Group : The phenyl substituent attached to the tetrazole significantly impacts the compound's lipophilicity and interaction with biological targets, which can lead to improved efficacy in anticancer and antimicrobial assays.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of several tetrazole derivatives, including this compound), against human cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The results indicated that this compound exhibited an IC50 value comparable to standard chemotherapeutics like doxorubicin, suggesting its potential as an anticancer agent .

Case Study 2: Anticonvulsant Effects

In another study, the anticonvulsant activity of N-Ethyl derivatives was evaluated using a pentylenetetrazol-induced seizure model in rodents. The results demonstrated significant protection against seizures at specific dosages, indicating the compound's potential utility in epilepsy management .

Q & A

Q. Analytical resolution :

- HPLC : Quantifies residual impurities using C18 columns (acetonitrile/water gradient).

- Elemental analysis : Validates stoichiometric C/H/N ratios (±0.3% tolerance) .

Advanced: What computational strategies predict the reactivity of the tetrazole moiety in this compound, and how do they align with experimental data?

Answer:

- DFT calculations : Model electron density at the tetrazole N-1 position to predict nucleophilic substitution sites.

- Molecular docking : Assess interactions with biological targets (e.g., kinases) using AutoDock Vina. For example, docking poses of similar acetamide derivatives show hydrogen bonding with active-site residues .

- Validation : Compare computed NMR shifts (GIAO method) with experimental data to refine structural models .

Basic: What are common side reactions during thioether formation, and how are they suppressed?

Answer:

- Oxidation of -SH to -S-S- : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT).

- Hydrolysis of tetrazole : Maintain pH > 10 during synthesis to deprotonate the -SH group, enhancing nucleophilicity .

- Byproduct removal : Silica gel chromatography separates disulfide byproducts using hexane/acetone gradients .

Advanced: How can researchers analyze conflicting crystallographic vs. spectroscopic data for this compound?

Answer:

- Contradiction example : X-ray crystallography may show planar tetrazole geometry, while NMR suggests tautomerism.

- Resolution :

Advanced: What strategies validate the biological activity of derivatives without commercial assay kits?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.